4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Description
4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a synthetic ester derivative of butanedioic acid, featuring three distinct functional groups: a cyclohexyl ether, a 2,5-dioxopyrrolidin-1-yl ester, and a tert-butoxycarbonylamino (Boc) moiety. This compound is hypothesized to act as a prodrug, leveraging the hydrolytic instability of the dioxopyrrolidinyl ester to release an active metabolite in vivo . Applications may include targeted drug delivery, particularly in contexts requiring controlled release kinetics.
Properties
Molecular Formula |
C19H28N2O8 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26) |
InChI Key |
POQHBMPIRUFKST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group (Boc Protection)
- Reagents: Di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP) as catalyst, and a suitable base such as sodium bicarbonate or triethylamine.
- Solvent: Tetrahydrofuran (THF) or tert-butyl alcohol.
- Procedure: The amino acid or amino acid derivative is dissolved in the solvent with base, cooled if necessary, and Boc2O is added slowly. The reaction is stirred at room temperature or slightly elevated temperature (25–50 °C) for several hours (typically 16–24 h) to ensure complete protection.
- Workup: The reaction mixture is quenched with water, extracted with ethyl acetate, washed with aqueous acid and base to remove impurities, dried over anhydrous sodium sulfate, and concentrated.
- Purification: Chromatography on silica gel using hexane/ethyl acetate mixtures yields the Boc-protected amino acid derivative in yields ranging from 49% to over 90%, depending on conditions.
Esterification to Introduce the Cyclohexyl Group
- Reagents: Cyclohexanol or cyclohexyl alcohol as the alcohol component, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and catalytic 4-dimethylaminopyridine (DMAP).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure: The Boc-protected amino acid is reacted with cyclohexanol in the presence of DCC and DMAP at 0 °C to room temperature. The reaction proceeds to form the cyclohexyl ester at the 4-O position.
- Workup: The urea byproduct is filtered off, and the filtrate is washed with aqueous acid and base, dried, and concentrated.
- Purification: Column chromatography yields the cyclohexyl ester intermediate.
Activation of the Carboxyl Group to N-Hydroxysuccinimide Ester
- Reagents: N-hydroxysuccinimide (NHS) and a coupling agent such as DCC or N,N'-diisopropylcarbodiimide (DIC).
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure: The cyclohexyl ester intermediate is dissolved in dry solvent, NHS and DCC are added at 0 °C, and the mixture is stirred for several hours (typically 2–6 h) at room temperature.
- Workup: The dicyclohexylurea precipitate is removed by filtration, and the filtrate is concentrated.
- Purification: The crude NHS ester is purified by silica gel chromatography to yield the final compound.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP, NaHCO3 | THF or t-BuOH | RT to 50 °C | 16–24 h | 49–90 | Requires base, careful quench |
| 2 | Esterification (Cyclohexyl) | Cyclohexanol, DCC or DIC, DMAP | DCM or THF | 0 °C to RT | 4–12 h | 60–85 | Urea byproduct removal needed |
| 3 | NHS Ester Formation | N-hydroxysuccinimide, DCC or DIC | DCM or DMF | 0 °C to RT | 2–6 h | 70–90 | Precipitate filtration needed |
Analytical Verification and Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of Boc groups, cyclohexyl ester, and NHS ester functionalities.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight consistent with the target compound.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl (~1735 cm^-1), carbamate (~1690 cm^-1), and succinimide peaks.
- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.
Research Findings and Notes
- The Boc protection step is critical to prevent side reactions on the amino group during esterification and activation.
- Cyclohexyl ester formation typically proceeds with moderate to high yield under mild conditions using carbodiimide coupling.
- NHS ester formation is a widely used method to activate carboxyl groups for subsequent amide bond formation, providing a stable yet reactive intermediate.
- Reaction times and temperatures must be optimized to avoid hydrolysis or decomposition of sensitive intermediates.
- Purification by silica gel chromatography is standard to remove urea byproducts and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of calcium channels and modulation of neurotransmitter release .
Comparison with Similar Compounds
Key Observations :
- The cyclohexyl group in the target compound balances lipophilicity (logP = 3.2) better than the phenyl analog (logP = 4.1), which may reduce unintended tissue accumulation.
- The dioxopyrrolidinyl ester confers intermediate hydrolysis kinetics (45 min) compared to the faster succinimidyl analog (12 min) and slower dioxolanyl analog (120 min), suggesting tunable release profiles .
- The Boc group enhances stability relative to unprotected amines but reduces solubility compared to simpler esters.
Key Findings :
- The succinimidyl analog exhibits higher potency (1.34×) but steeper dose-response slopes, indicating narrower therapeutic windows.
- The target compound’s broader confidence limits (22.1–29.2 mg/kg) reflect heterogeneity in response, possibly due to variable esterase activity in test models .
- Parallelism testing confirmed non-overlapping dose-response curves between the target compound and phenyl analog, validating distinct mechanisms.
Research Findings
- Hydrolysis Kinetics : The dioxopyrrolidinyl ester’s intermediate hydrolysis rate optimizes bioavailability. Faster analogs (e.g., succinimidyl) risk premature degradation, while slower analogs (e.g., dioxolanyl) delay active metabolite release.
- Lipophilicity vs. Solubility : The cyclohexyl group’s logP (3.2) strikes a balance between absorption and solubility, outperforming phenyl (logP = 4.1) and methyl (logP = 1.8) analogs in in vivo models.
- Metabolic Stability : The Boc group prevents premature deamination, contrasting with unprotected analogs that show rapid clearance.
Biological Activity
The compound 4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a complex organic molecule with potential applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its utility in various therapeutic contexts.
Chemical Structure
The molecular formula of this compound is , and it features multiple functional groups that may influence its biological interactions. The presence of a dioxopyrrolidine moiety suggests potential reactivity in biochemical processes.
Biological Activity Overview
Research on the biological activity of this compound is limited, but compounds with similar structures often exhibit significant bioactivity. The following sections summarize potential mechanisms and effects based on structural analogs and preliminary studies.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases, including cancer and metabolic disorders.
- Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide insights into its potential biological effects:
Example Study
A study investigating the biological activity of dioxopyrrolidine derivatives found that certain modifications enhanced their ability to inhibit tumor growth in vitro. This suggests that the structural features present in 4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate could similarly confer beneficial biological properties.
Potential Applications
Given its structure, this compound may have applications in:
- Pharmaceutical Development : As a lead compound for new drug formulations targeting specific diseases.
- Biochemical Research : To study enzyme mechanisms or cellular pathways.
Safety and Toxicology
Preliminary data indicate that similar compounds can exhibit toxicity at high concentrations. Safety assessments are essential before any therapeutic application:
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes irritation upon contact (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
Q & A
Q. What are the key functional groups in this compound, and how do they influence synthetic applications?
- Methodological Answer : The compound contains three critical functional groups:
- 2,5-Dioxopyrrolidin-1-yl : Acts as an activating group for conjugation reactions due to its electron-withdrawing nature, facilitating nucleophilic substitutions.
- Cyclohexyl ether (4-O-cyclohexyl) : Enhances lipophilicity, which impacts solubility and membrane permeability in biological studies.
- (2-Methylpropan-2-yl)oxycarbonylamino (Boc-protected amine) : Provides steric protection for the amine group during multi-step synthesis.
Characterization Methods : Use FT-IR to confirm carbonyl stretches (~1750 cm⁻¹ for dioxopyrrolidinyl) and ¹H/¹³C NMR to identify cyclohexyl protons (δ 1.2–2.0 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm).
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
- Data Collection : Employ a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution, achieving R-factors < 0.05.
Example Data from Analogous Structures (from ):
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| Cell dimensions | a = 10.17 Å, b = 10.42 Å, c = 15.17 Å |
| Angles | α = 91.8°, β = 106.2°, γ = 102.5° |
| Hydrogen bonds | C–H⋯O (2.6–3.0 Å) stabilize dimer formation |
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/petroleum ether) to enhance crystal purity.
- Membrane Filtration : For nanoscale impurities, employ tangential flow filtration (TFF) with 10 kDa membranes .
Q. How should stability studies be designed to assess storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition points.
- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test pH-dependent degradation (pH 3–9 buffers at 40°C for 14 days).
Advanced Research Questions
Q. How can synthesis yield be optimized despite steric hindrance from the Boc-protected amine?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature: 0–50°C; solvent: DMF vs. THF; catalyst: DMAP vs. HOBt).
- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition-state energies and identify steric bottlenecks.
- Alternative Protecting Groups : Compare Boc with Fmoc or Alloc groups for improved reactivity .
Q. How to resolve discrepancies between spectroscopic data and computational predictions for molecular conformation?
- Methodological Answer :
- Cross-Validation : Pair NMR-derived NOE correlations with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess dynamic conformers.
- X-ray vs. DFT : Compare experimental SCXRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Solvent Effects : Re-run NMR in polar (DMSO-d6) and non-polar (CDCl3) solvents to probe solvent-dependent conformational changes .
Q. What strategies can model intermolecular interactions in the solid state for drug delivery applications?
- Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction types (e.g., H-bonding vs. van der Waals).
- Co-crystallization Screens : Screen with polymers (PLGA, PEG) to assess compatibility for controlled-release formulations.
- Dissolution Studies : Correlate crystal packing (from SCXRD) with dissolution rates in simulated biological fluids .
Q. How does stereochemical integrity at the butanedioate core impact biological activity?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co for asymmetric epoxidation).
- Docking Studies : Perform AutoDock Vina simulations against target proteins (e.g., kinases) to compare enantiomer binding affinities.
- Biological Assays : Test enantiomers in cell-based models (IC50 comparisons) to link chirality to efficacy/toxicity .
Q. How can process control systems mitigate batch-to-batch variability during scale-up?
- Methodological Answer :
- PAT (Process Analytical Technology) : Implement in-line FTIR for real-time monitoring of reaction progression.
- Model Predictive Control (MPC) : Use Aspen Plus simulations to optimize temperature/pH trajectories.
- Risk Assessment : Apply FMEA (Failure Mode Effects Analysis) to identify critical process parameters (CPPs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
